1-Octyn-3-ol, 1-iodo-
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Overview
Description
1-Octyn-3-ol, 1-iodo- is an organic compound with the molecular formula C8H13IO It is a derivative of 1-Octyn-3-ol, where an iodine atom is attached to the first carbon of the octyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octyn-3-ol, 1-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-Octyn-3-ol. This can be achieved by reacting 1-Octyn-3-ol with iodine in the presence of a base such as potassium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1-Octyn-3-ol, 1-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Octyn-3-ol, 1-iodo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Octyn-3-ol, 1-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol: The parent compound without the iodine atom.
1-Octen-3-ol: An unsaturated alcohol with a double bond instead of a triple bond.
3-Octyn-1-ol: A positional isomer with the hydroxyl group on the first carbon .
Uniqueness
1-Octyn-3-ol, 1-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties.
Properties
IUPAC Name |
1-iodooct-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLPOSUJIRPIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#CI)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983420 |
Source
|
Record name | 1-Iodooct-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64822-81-7 |
Source
|
Record name | 1-Octyn-3-ol, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064822817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodooct-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00983420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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